![molecular formula C18H16N2O3S B2705028 (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-79-1](/img/structure/B2705028.png)
(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . They are known to form corresponding imines when reacted with 3-formylchromones .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves reactions with 2-aminobenzothiazoles . For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in the presence of 2-propanol as the solvent .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can vary based on the substituents attached to the benzo[d]thiazole core. For instance, the compound MHY2081, a benzo[d]thiazole derivative, was found to have a strong affinity with tyrosinase, forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions depending on the conditions. For example, in the presence of 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines .
Scientific Research Applications
Tyrosinase Inhibition for Skin Pigmentation Disorders
- Application : The compound has been investigated as a novel tyrosinase inhibitor . Specifically, a derivative called MHY2081 demonstrated potent inhibitory effects on tyrosinase without causing cytotoxicity in B16F10 melanoma cells . This suggests its potential use in cosmetics and treatments for pigmentation disorders.
- Mechanism : MHY2081 likely competes with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with tyrosinase residues. It outperformed kojic acid, a well-known tyrosinase inhibitor, in terms of affinity and selectivity .
Anti-Mycobacterial Properties
- Application : The compound’s structural features, such as the benzo[d]thiazol-2-ylamino moiety, make it an interesting candidate for anti-mycobacterial research. Further studies are needed to explore its potential in combating mycobacterial infections .
Organic Materials and Self-Assembly
- Application : The compound’s 2H-benzo[d]1,2,3-triazole moiety makes it an excellent candidate for self-assembly and donor-acceptor structures. Researchers may explore its use in designing organic materials with specific properties .
These applications highlight the versatility and potential of (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate in diverse scientific contexts. Researchers continue to investigate its properties and applications, and further studies will undoubtedly reveal additional unique uses for this compound. 🌟
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)12-20-14-9-5-6-10-15(14)24-18(20)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOUUMAFBXMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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